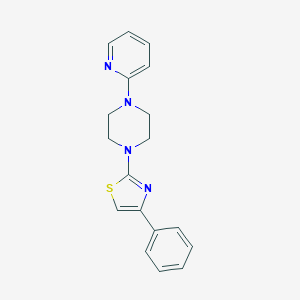![molecular formula C21H26N2O6S2 B299597 Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of piperazinecarboxylate compounds and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is not fully understood. However, it has been suggested that Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate may act by inhibiting the activity of certain enzymes or proteins involved in the development of various diseases. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to protect against neurodegeneration and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits various biological activities. However, there are also limitations to using Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in lab experiments. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has low solubility in water, which may limit its use in certain assays. In addition, the mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is not fully understood, which may limit its use in mechanistic studies.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate. One direction is to investigate the potential use of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to elucidate the mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the reaction with ethyl chloroformate. The resulting product is then purified using column chromatography. The yield of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is approximately 60%.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C21H26N2O6S2 |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
ethyl 1,4-bis-(4-methylphenyl)sulfonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C21H26N2O6S2/c1-4-29-21(24)20-15-22(30(25,26)18-9-5-16(2)6-10-18)13-14-23(20)31(27,28)19-11-7-17(3)8-12-19/h5-12,20H,4,13-15H2,1-3H3 |
InChI-Schlüssel |
NOUSMLMZKBDRAG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCOC(=O)C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)

![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
